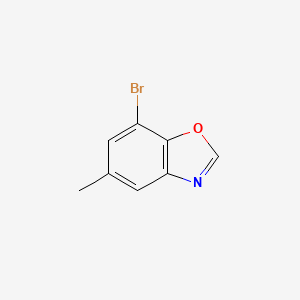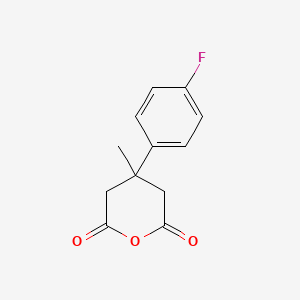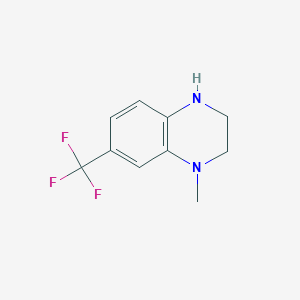![molecular formula C14H19BF2O3 B6618084 2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1801515-26-3](/img/structure/B6618084.png)
2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its potential applications in scientific research. It has been used as a reagent in biochemical reactions, such as the synthesis of other molecules and the modification of proteins. It has also been used as a catalyst in organic reactions, such as the synthesis of polymers and the formation of carbon-carbon bonds. Furthermore, this compound has been studied for its potential use in drug development and for its ability to modulate biological pathways.
Mechanism of Action
2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its ability to modulate biological pathways. It has been shown to act as an agonist at the G-protein-coupled receptor GPR43, which is involved in the regulation of inflammation, glucose metabolism, and other physiological processes. This compound is thought to activate GPR43 through a mechanism involving the binding of the molecule to the receptor. This binding is thought to induce a conformational change in the receptor, resulting in the activation of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to modulate the expression of genes involved in inflammation, glucose metabolism, and other physiological processes. It has also been studied for its potential effects on cell proliferation and apoptosis. Furthermore, this compound has been studied for its potential effects on the immune system and for its ability to modulate the activity of enzymes involved in metabolic pathways.
Advantages and Limitations for Lab Experiments
2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several advantages for use in laboratory experiments. It is a relatively stable molecule, with a low toxicity and a low risk of decomposition. It is also relatively inexpensive and easy to obtain. Furthermore, it is soluble in a variety of solvents, making it easy to use in a variety of experiments. However, this compound also has some limitations for use in laboratory experiments. It is not very soluble in water, which can limit its use in aqueous solutions. Furthermore, it is not very soluble in organic solvents, which can limit its use in organic reactions.
Future Directions
The potential applications of 2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in scientific research are vast and still largely unexplored. Future research could focus on its potential use in drug development and its ability to modulate biological pathways. Additionally, further research could explore its potential effects on cell proliferation and apoptosis, its potential effects on the immune system, and its ability to modulate the activity of enzymes involved in metabolic pathways. Furthermore, future research could focus on the development of new synthesis methods for this compound and the optimization of existing methods. Finally, further research could explore the potential applications of this compound in other areas, such as polymer synthesis, carbon-carbon bond formation, and other organic reactions.
Synthesis Methods
2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was first synthesized in 1997 by a team of researchers led by Dr. T. Yamada. The team used a two-step synthesis method involving the reaction of boron tribromide with 2,2-difluoroethanol in dichloromethane. This reaction yielded the difluoroethoxyborane intermediate, which was then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the desired product. This method of synthesis has been used in subsequent studies to produce this compound in high yields.
properties
IUPAC Name |
2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF2O3/c1-13(2)14(3,4)20-15(19-13)10-6-5-7-11(8-10)18-9-12(16)17/h5-8,12H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVIXPDYQMPMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

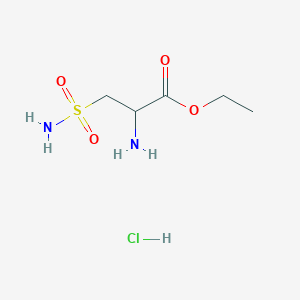

![1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6618014.png)
![1-[(phenylmethylidene)amino]-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B6618022.png)
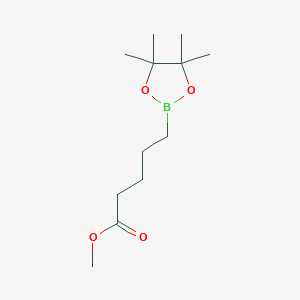
![tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B6618049.png)
![5H,6H,7H,8H-pyrido[3,4-c]pyridazin-3-ol](/img/structure/B6618054.png)

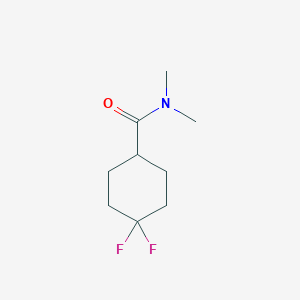

![1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene](/img/structure/B6618094.png)
